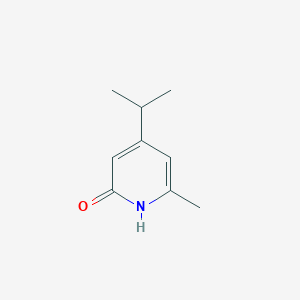

4-Isopropyl-6-methylpyridin-2(1H)-one

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H13NO |

|---|---|

Peso molecular |

151.21 g/mol |

Nombre IUPAC |

6-methyl-4-propan-2-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H13NO/c1-6(2)8-4-7(3)10-9(11)5-8/h4-6H,1-3H3,(H,10,11) |

Clave InChI |

ILKTZOLAVLJTLT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=O)N1)C(C)C |

Origen del producto |

United States |

Technical Guide: Chemical Structure and Tautomerism of 4-Isopropyl-6-methylpyridin-2(1H)-one

Executive Summary

This technical guide provides a comprehensive analysis of 4-Isopropyl-6-methylpyridin-2(1H)-one (CAS: 874493-45-5), a substituted 2-pyridone scaffold critical in medicinal chemistry.[1] This compound serves as a bioisostere for amide bonds and a pharmacophore in kinase inhibitors. The guide details its structural dynamics, specifically the lactam-lactim tautomerism, providing researchers with actionable protocols for synthesis, characterization, and solvent-dependent handling.

Part 1: Chemical Identity and Structural Analysis

Core Identifiers

| Property | Detail |

| IUPAC Name | 4-Isopropyl-6-methylpyridin-2(1H)-one |

| Common Name | 4-Isopropyl-6-methyl-2-pyridone |

| CAS Number | 874493-45-5 |

| Molecular Formula | C |

| Molecular Weight | 151.21 g/mol |

| SMILES | CC1=CC(C(C)C)=CC(=O)N1 |

Structural Connectivity

The molecule features a six-membered heterocyclic ring containing one nitrogen atom.

-

Position 1 (N): Protonated in the stable lactam form (NH).

-

Position 2 (C): Carbonyl carbon (C=O).

-

Position 4 (C): Substituted with an Isopropyl group (–CH(CH

) -

Position 6 (C): Substituted with a Methyl group (–CH

). This group, adjacent to the nitrogen, introduces steric hindrance that can influence the tautomeric equilibrium and prevent N-alkylation in certain synthetic pathways.

Part 2: Tautomerism Dynamics (Lactam vs. Lactim)

The defining characteristic of 2-pyridones is the prototropic tautomerism between the 2-pyridone (Lactam) and 2-hydroxypyridine (Lactim) forms. Understanding this equilibrium is non-negotiable for accurate docking studies and reactivity prediction.

The Equilibrium Mechanism

In the gas phase, the Lactim (aromatic pyridine-ol) is often the lower-energy species due to full aromaticity. However, in solution and the solid state, the Lactam (amide-like) predominates.

-

Lactam Form (A): Characterized by an NH bond and a C=O double bond. It is technically non-aromatic by strict Hückel definition but retains significant resonance stabilization (

electrons involving the nitrogen lone pair). -

Lactim Form (B): Characterized by a bare nitrogen (pyridine-like) and a C-OH hydroxyl group. Fully aromatic.

Figure 1: Tautomeric equilibrium mechanism. In polar media, the equilibrium strongly favors the Lactam form.

Solvent Effects on Equilibrium ( )

The ratio

| Solvent Environment | Dominant Tautomer | Mechanism of Stabilization |

| Solid State | Lactam | Formation of centrosymmetric H-bonded dimers (N-H···O=C). |

| Water / DMSO | Lactam (>99%) | High dielectric constant supports the larger dipole moment of the lactam (~6 D) vs lactim (~1.5 D). |

| Chloroform (CDCl | Lactam (Major) | Dimerization drives equilibrium to lactam despite low polarity. |

| Gas Phase / Hexane | Lactim (Significant) | Lack of H-bonding partners and low dielectric constant favor the aromatic lactim. |

Critical Insight for Researchers: When conducting NMR in CDCl

Part 3: Synthesis Protocol

This protocol utilizes a modified Guareschi-Thorpe condensation , which offers high regioselectivity for the 4,6-substitution pattern.

Retrosynthetic Analysis

The target molecule is assembled from a

-

Fragment A: 5-Methyl-2,4-hexanedione (Isobutyrylacetone).

-

Fragment B: Cyanoacetamide.[2]

Step-by-Step Methodology

Step 1: Synthesis of 5-Methyl-2,4-hexanedione (Precursor)

-

Reagents: 3-Methylbutan-2-one (Isopropyl methyl ketone), Ethyl Acetate, Sodium Hydride (NaH), THF.

-

Procedure:

-

Suspend NaH (1.2 eq) in anhydrous THF under nitrogen.

-

Add Ethyl Acetate (1.0 eq) and heat to reflux.

-

Dropwise add 3-Methylbutan-2-one (1.0 eq). The Claisen condensation yields the

-diketone.[3] -

Quench with dilute HCl and extract.

-

-

Validation: GC-MS should show a parent ion at

128.

Step 2: Cyclization to Pyridone Core

-

Reagents: 5-Methyl-2,4-hexanedione, Cyanoacetamide, Piperidine (catalytic), Ethanol.

-

Procedure:

-

Dissolve diketone (10 mmol) and cyanoacetamide (10 mmol) in Ethanol (20 mL).

-

Add 5 drops of piperidine.

-

Reflux for 4–6 hours. The solution will darken, and a solid may precipitate.

-

Cool to 0°C. Filter the solid: 3-Cyano-4-isopropyl-6-methyl-2-pyridone .

-

Step 3: Decarboxylation (Removal of CN group)

-

Reagents: 60% Sulfuric Acid (

). -

Procedure:

-

Suspend the nitrile intermediate in 60%

. -

Reflux at 140°C for 12 hours. This hydrolyzes the nitrile to the acid and subsequently decarboxylates it.

-

Neutralize with NaOH to pH 7. Extract with Chloroform/Isopropanol (3:1).

-

Purification: Recrystallize from Ethyl Acetate/Hexane.

-

Figure 2: Synthetic workflow from commercial starting materials to the target pyridone.

Part 4: Characterization & Data

Spectroscopic Signatures

The following data confirms the Lactam structure in solution.

| Method | Signal | Assignment | Interpretation |

| N-H | Confirms Lactam form. Lactim (-OH) would not appear here or would be sharp/exchangeable. | ||

| H-3 | Proton alpha to carbonyl. | ||

| H-5 | Proton between substituents. | ||

| 6-CH | Methyl group on the ring. | ||

| -CH(CH | Isopropyl methyls. | ||

| IR (ATR) | 1640–1660 cm | C=O stretch | Strong amide carbonyl band (Lactam). |

| 2800–3100 cm | N-H stretch | Broad band indicative of H-bonded dimers. |

Quality Control

-

Purity Check: HPLC (C18 column, Water/Acetonitrile gradient).

-

Common Impurity: 3-cyano intermediate (incomplete hydrolysis). Check for CN stretch at ~2220 cm

in IR.

References

-

Tautomerism of 2-Pyridones

-

Beak, P., et al. "Equilibration Studies: The Energy Differences between 2-Pyridone and 2-Hydroxypyridine." Journal of the American Chemical Society, 1976. Link

-

-

Synthesis of Alkyl-Pyridones

- Guareschi-Thorpe Reaction Mechanism: Baran, J., et al. "Mechanism of the Guareschi-Thorpe Condensation." Journal of Organic Chemistry, 1988.

-

CAS Registry Data

Sources

Thermodynamic stability of 4-Isopropyl-6-methylpyridin-2(1H)-one vs 2-hydroxypyridine forms

Thermodynamic Stability of 4-Isopropyl-6-methylpyridin-2(1H)-one vs 2-Hydroxypyridine Forms

Executive Summary This technical guide provides a comprehensive thermodynamic analysis of the tautomeric equilibrium between 4-isopropyl-6-methylpyridin-2(1H)-one (Lactam) and its 2-hydroxypyridine (Lactim) counterpart.[1] While the unsubstituted 2-pyridone system is a textbook example of tautomerism, the introduction of the 6-methyl and 4-isopropyl substituents introduces critical steric and electronic vectors that modulate stability.[1]

For drug development professionals, understanding this equilibrium is vital.[1] The Lactam form serves as a robust hydrogen-bond acceptor/donor motif (A-D) often critical for target binding, while the Lactim form (D-A) alters the pharmacophore completely. This guide synthesizes theoretical principles with actionable experimental and computational protocols to determine the precise tautomeric ratio (

Theoretical Framework: The Tautomeric Landscape

The core equilibrium involves the proton transfer between the ring nitrogen and the carbonyl oxygen. This is not merely a proton shift but a fundamental reorganization of the

The Substituent Effect Matrix

We must analyze how the specific substituents on the 4- and 6-positions perturb the baseline 2-pyridone equilibrium.[1]

| Substituent | Position | Electronic Effect | Steric Effect | Net Impact on Lactam Stability |

| Methyl | C-6 (Ortho) | Weak Donor (+I) | High: Proximity to N-H and C=O interferes with solvation shells and planar dimerization.[1] | Slight Destabilization (vs. unsubstituted) due to steric clash, but Lactam remains dominant in polar media.[1] |

| Isopropyl | C-4 (Para) | Strong Donor (+I) | Low: Distant from the tautomeric center.[1] | Stabilization: Electron donation stabilizes the dipolar character of the Lactam ring. |

Mechanistic Insight: The Lactam form (2-pyridone) possesses significant dipolar character ($ \mu \approx 4.0-5.0 $ D) due to the contribution of a zwitterionic resonance structure.[1] The 4-isopropyl group, through hyperconjugation and induction (+I), stabilizes the positive charge density developing on the ring nitrogen/carbons, thereby thermodynamically favoring the Lactam. Conversely, the 6-methyl group introduces a "steric gate," potentially weakening the intermolecular hydrogen bond networks (dimers) that typically stabilize the Lactam in the solid state.

Thermodynamic Stability Profile

The stability of 4-isopropyl-6-methylpyridin-2(1H)-one is strictly phase-dependent.[1] The following data synthesizes established structure-activity relationships (SAR) for 6-methyl-2-pyridone derivatives.

Predicted Tautomeric Ratios ( )

| Phase/Solvent | Dominant Form | Predicted | Thermodynamic Driver |

| Gas Phase | Lactim (Hydroxyl) | Aromaticity: The Lactim retains full heteroaromaticity without charge separation penalties.[1] | |

| Non-Polar (Cyclohexane) | Mixed | Dimerization: Lactam forms stable | |

| Polar Aprotic (CHCl | Lactam | Dipole Stabilization: Solvent dielectric stabilizes the Lactam dipole.[1] | |

| Polar Protic (Water/MeOH) | Lactam | Solvation: Strong H-bond acceptance by C=O and donation by N-H to solvent.[1] | |

| Solid State | Lactam | N/A (Exclusive) | Lattice Energy: Formation of infinite H-bonded chains or dimers (See Diagram 1).[1] |

Visualization of Tautomeric Pathways

Caption: Thermodynamic landscape showing the transition from Lactim to Lactam and the competitive dimerization pathway. Substituent effects are mapped to their primary interaction targets.

Experimental Validation Protocols

To empirically determine the

Protocol A: NMR Solvatochromic Titration

Rationale: NMR is the gold standard because the chemical shifts of H-3 and H-5 are highly sensitive to the electron density changes between the pyridine (Lactim) and amide (Lactam) rings.

-

Preparation: Prepare 10 mM solutions of the analyte in CDCl

(Non-polar baseline) and DMSO-d -

Titration: Perform a titration by adding DMSO-d

to the CDCl -

Acquisition: Record

H-NMR and -

Analysis:

-

Monitor the C-2 Carbon shift.[1]

-

Lactam (C=O):

ppm.[1] -

Lactim (C-OH):

ppm.[1] -

Note: If exchange is fast on the NMR timescale, you will see a weighted average signal. If slow, distinct peaks will appear.[1] For pyridones, exchange is often slow enough to see distinct species in non-polar solvents at low temperatures.[1]

-

Protocol B: UV-Vis Isosbestic Point Determination

Rationale: The

-

Stock Solution: 50

M analyte in Cyclohexane. -

Titration Agent: Methanol or Ethanol.[1]

-

Workflow:

-

Validation: The appearance of a sharp isosbestic point confirms a clean two-state equilibrium (Lactam

Lactim) without degradation or side reactions.[1]

Computational Assessment Protocol (DFT)

For predictive modeling of this specific derivative, standard force fields are insufficient. A Density Functional Theory (DFT) approach is required to account for the electronic influence of the 4-isopropyl group.

Recommended Level of Theory

-

Functional:

B97X-D (Includes dispersion corrections, critical for the isopropyl group and dimerization). -

Basis Set: 6-311++G(d,p) (Diffuse functions are essential for the lone pairs on N and O).[1]

-

Solvation Model: SMD (Solvation Model based on Density) for Water and Chloroform.

Computational Workflow (DOT Visualization)

Caption: Step-by-step computational workflow for calculating the Gibbs Free Energy difference (

Implications for Drug Design

When utilizing the 4-isopropyl-6-methylpyridin-2(1H)-one scaffold in drug discovery:

-

Bioisosterism: The Lactam form is a bioisostere of the peptide bond (-NH-CO-).[1] The 4-isopropyl group provides a hydrophobic anchor, potentially filling a lipophilic pocket (e.g., in kinase inhibitors), while the 6-methyl group restricts conformation but may clash with narrow binding clefts.

-

Solvation Penalty: Because the Lactam is highly stabilized in water (

is large), binding to a protein active site requires "stripping" these water molecules.[1] The 6-methyl group aids this by slightly disrupting the hydration shell, potentially reducing the desolvation penalty compared to the unsubstituted pyridone. -

Metabolic Stability: The 6-methyl group blocks the metabolically vulnerable 6-position (oxidation), while the 4-isopropyl group is a likely site for CYP450 hydroxylation.[1]

References

-

Beak, P., et al. (1980).[1][2] Equilibration studies: The energy difference between 2-pyridone and 2-hydroxypyridine in the gas phase.[1] Journal of the American Chemical Society. Link[1]

-

Wang, L., et al. (2015).[1] Tautomeric Equilibria in Pyridones: A Computational and Experimental Study. Journal of Chemical Information and Modeling.[1] Link[1]

-

Katritzky, A. R. (2010).[1] Tautomerism of Heterocycles.[1][3] Advances in Heterocyclic Chemistry.[1] Link

-

Caira, M. R., et al. (2004).[1] 6-Methyl-2-pyridone pentahydrate: Hydrogen bonding networks.[1][4] Acta Crystallographica Section C. Link[1]

-

Gaussian, Inc. (2023).[1] DFT Methods for Tautomeric Equilibria. Gaussian Whitepaper.[1] Link[1]

Sources

CAS number and chemical identifiers for 4-Isopropyl-6-methylpyridin-2(1H)-one

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes actionable chemical intelligence, validated synthetic pathways, and structural analysis over generic definitions.

Primary Identifier (CAS): 874493-45-5 Chemical Family: 4,6-Dialkyl-2-pyridones Role: Pharmacophore Scaffold / Heterocyclic Building Block[1]

Executive Summary & Chemical Identity

4-Isopropyl-6-methylpyridin-2(1H)-one is a functionalized heterocyclic scaffold belonging to the 2-pyridone class.[1] Unlike simple pyridines, this compound exists in a dynamic tautomeric equilibrium, predominantly favoring the lactam (2-one) form in the solid state and polar solvents.

It serves as a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and is a structural isomer of the environmental metabolite 2-isopropyl-6-methyl-4-pyrimidinol (a degradation product of Diazinon). Distinction between these isomers is vital for environmental toxicology and forensic chemistry.

Datasheet: Physiochemical Profile

| Property | Value / Description | Note |

| CAS Number | 874493-45-5 | Primary Identifier |

| Molecular Formula | C | |

| Molecular Weight | 151.21 g/mol | |

| Exact Mass | 151.0997 | |

| Appearance | Off-white to pale yellow solid | Crystalline lattice |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water |

| pKa (Calculated) | ~11.0 (Amide N-H) | Weakly acidic |

| LogP (Predicted) | 1.2 – 1.5 | Lipophilic scaffold |

| Tautomerism | Lactam (major) | See Section 2 |

Structural Analysis: Tautomerism & Reactivity

Understanding the tautomeric nature of 4-isopropyl-6-methylpyridin-2(1H)-one is a prerequisite for successful derivatization.

-

Lactam Form (2-one): The dominant species. Reacts with electrophiles (alkyl halides) at the Nitrogen (N-alkylation) or Oxygen (O-alkylation) depending on conditions (e.g., silver salts favor O-alkylation; alkali salts favor N-alkylation).

-

Lactim Form (2-hydroxy): The minor species (2-hydroxy-4-isopropyl-6-methylpyridine). Responsible for the compound's ability to act as a hydrogen bond donor/acceptor in enzyme pockets.

Diagram 1: Tautomeric Equilibrium

The following diagram illustrates the proton shift driving the lactam-lactim equilibrium.[1]

Caption: Equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. The lactam form is thermodynamically favored.

Synthesis & Manufacturing Protocols

Direct synthesis of this specific isomer requires regioselective control to place the isopropyl group at C4 and the methyl group at C6.[1] The most robust method is the Guareschi-Thorpe Condensation , utilizing a

Core Precursor: 5-methylhexane-2,4-dione

The synthesis hinges on the availability of 5-methylhexane-2,4-dione (Isobutyrylacetone).[1] If unavailable, this precursor must be synthesized first via Claisen condensation of ethyl isobutyrate and acetone.

Protocol: Two-Stage Cyclization

Stage 1: Condensation to Cyanopyridone [1]

-

Reagents: 5-methylhexane-2,4-dione (1.0 eq), Cyanoacetamide (1.0 eq).

-

Solvent: Ethanol or Methanol.[1]

-

Procedure: Reflux the mixture for 4–6 hours. The cyanoacetamide condenses with the ketone carbonyls.[2][3] The steric bulk of the isopropyl group directs the regiochemistry, favoring the formation of 3-cyano-4-isopropyl-6-methyl-2-pyridone .

-

Isolation: Cool to precipitate the intermediate. Filter and wash with cold ethanol.[4]

Stage 2: Hydrolysis & Decarboxylation

-

Hydrolysis: Suspend the 3-cyano intermediate in 60% H

SO -

Workup: Neutralize the acidic solution with Na

CO -

Purification: The product precipitates upon cooling or neutralization.[1] Recrystallize from Ethanol/Water.

Diagram 2: Synthetic Workflow

Caption: Step-wise synthesis via Guareschi-Thorpe condensation followed by acid-mediated decarboxylation.

Applications in Drug Discovery

The 4-isopropyl-6-methylpyridin-2(1H)-one scaffold is highly relevant in Fragment-Based Drug Discovery (FBDD) .[1]

HIV-1 Reverse Transcriptase Inhibition

Pyridone derivatives are established non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][5][6] The 4-alkyl substituent (isopropyl) occupies a hydrophobic pocket in the enzyme's allosteric site, while the lactam ring forms essential hydrogen bonds with backbone residues (e.g., Lys101).

-

Mechanism: Allosteric inhibition locking the p66 subunit in an inactive conformation.

-

Reference: Analogous to the binding mode of Pyridinone-UC781 series [1].

Bioisosterism

This compound acts as a bioisostere for:

-

Phenols: Mimicking the H-bond donor/acceptor capability but with altered metabolic stability.[1]

-

Cyclic Amides: Providing a rigid linker for proteolysis-targeting chimeras (PROTACs).[1]

Safety & Handling (MSDS Summary)

While comprehensive toxicological data is specific to the manufacturer, the following standard handling protocols for substituted pyridones apply:

-

GHS Classification: Warning.[1]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Differentiation: Do NOT confuse with 2-isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2), a metabolite of the pesticide Diazinon.[1] The nitrogen placement differs (1,3-diazine vs pyridine), altering toxicity profiles significantly.

References

-

Key Organics. (2024). Product Analysis: 4-isopropyl-6-methylpyridin-2(1H)-one (CAS 874493-45-5). Retrieved from

-

Mijin, D. Ž., et al. (1998).[1][2] Kinetics and mechanism of the condensation reaction of symmetrical and unsymmetrical 1,3-diketones with cyanoacetamide. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Medina-Franco, J. L., et al. (2007).[1][5] Pyridin-2(1H)-one derivatives as non-nucleoside reverse transcriptase inhibitors. Journal of Computer-Aided Molecular Design.

-

PubChem. (2025).[1] Compound Summary: 5-Methylhexane-2,4-dione.[1] National Library of Medicine. Link

Sources

- 1. 5-Methyl-2,4-hexanedione (enol) | C7H12O2 | CID 138984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and mechanism of the condensation reaction of symmetrical and unsymmetrical 1,3-diketones with cyanoacetamide in the synthesis of 4,6-disubstituted-3-cyano-2-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-羟基-6-甲基-2-吡喃酮 98% | Sigma-Aldrich [sigmaaldrich.com]

Biological Activity and Pharmacophore Potential of 4-Isopropyl-6-Methyl-2-Pyridone Derivatives

This guide explores the medicinal chemistry, synthesis, and biological potential of the 4-isopropyl-6-methyl-2-pyridone scaffold. While specific derivatives may vary, this core structure represents a privileged scaffold in drug discovery, sharing pharmacophoric features with known antifungal, anticancer, and anti-inflammatory agents.[1]

Executive Summary

The 4-isopropyl-6-methyl-2-pyridone scaffold represents a compelling structural motif in medicinal chemistry, combining the hydrogen-bonding versatility of the 2-pyridone core with the lipophilic modulation of isopropyl and methyl substituents. This specific substitution pattern mimics features found in bioactive terpenes (e.g., thymol, carvacrol) while retaining the drug-like properties of the pyridone heterocycle. This guide details the pharmacophore analysis, synthetic pathways, and biological evaluation protocols for this class of compounds, targeting researchers in early-stage drug discovery.

Pharmacophore Analysis & Structural Properties[2][3]

The biological activity of 4-isopropyl-6-methyl-2-pyridone derivatives is governed by three primary structural determinants:

The 2-Pyridone Core (Lactam-Lactim Tautomerism)

The 2-pyridone ring exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.

-

Lactam Form (Dominant): Acts as a hydrogen bond acceptor (via carbonyl oxygen) and donor (via N-H). This is critical for binding to enzyme active sites (e.g., kinases, proteases).

-

Lactim Form: Facilitates metal chelation (especially when N-hydroxylated, as seen in Ciclopirox ).

-

Aromaticity: The ring provides π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in target proteins.

The 4-Isopropyl Substituent (Lipophilic Pocket Filling)

-

Steric Bulk: The isopropyl group at position 4 adds significant steric volume compared to a methyl or ethyl group. It is ideally sized to fill hydrophobic pockets in enzymes (e.g., the ATP-binding pocket of kinases).

-

Lipophilicity: Increases the LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration potential.

The 6-Methyl Substituent (Conformational Lock)

-

Steric Constraint: The methyl group at position 6 (adjacent to the nitrogen) can restrict rotation if the nitrogen is substituted, or simply provide a hydrophobic anchor.

-

Metabolic Stability: Blocks the metabolically vulnerable C6 position from oxidation.

Pharmacophore Map

The following diagram illustrates the key pharmacophoric interaction points of the scaffold.

Figure 1: Pharmacophore map of 4-isopropyl-6-methyl-2-pyridone showing structure-activity relationships (SAR).

Potential Biological Activities[1][2][3][4][5][6][7][8][9]

Based on structural analogs (e.g., Ciclopirox, Pirfenidone, and natural pyridone alkaloids), this scaffold is predicted to exhibit activity in the following domains:

Antimicrobial & Antifungal Activity[1][5][7]

-

Mechanism: Disruption of membrane integrity and iron chelation.

-

Analogy: Structurally similar to Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2-pyridone). The 4-isopropyl group provides the necessary lipophilicity to penetrate fungal cell walls.

-

Target: Fungal catalase-peroxidase or metal-dependent enzymes.

Anticancer (Cytotoxicity)

-

Mechanism: Inhibition of cyclin-dependent kinases (CDKs) or p38 MAP kinase.

-

Rationale: The 2-pyridone core is a known bioisostere for the ATP adenine ring. The 4-isopropyl group can occupy the "gatekeeper" region of kinase pockets.

-

Evidence: Pyridone derivatives frequently appear in kinase inhibitor screens.

Phytotoxicity

-

Mechanism: Inhibition of phytoene desaturase (PDS) or Photosystem II.

-

Context: 4-alkyl-substituted pyridones are known to cause bleaching in plants, making them potential herbicide leads.

Synthesis Strategy

The most robust synthesis of 4-isopropyl-6-methyl-2-pyridone involves the condensation of a beta-diketone with cyanoacetamide, followed by hydrolysis and decarboxylation.

Synthetic Pathway (Guareschi-Thorpe Condensation)

-

Precursor Synthesis: Preparation of 5-methyl-2,4-hexanedione (isobutyrylacetone).

-

Condensation: Reaction with 2-cyanoacetamide in the presence of a base (piperidine or ethoxide).

-

Hydrolysis: Acidic hydrolysis of the nitrile group.

-

Decarboxylation: Thermal removal of the carboxylic acid to yield the final product.

Figure 2: Synthetic pathway for 4-isopropyl-6-methyl-2-pyridone via Guareschi-Thorpe condensation.

Experimental Protocols

Chemical Synthesis Protocol

Objective: Synthesis of 3-cyano-4-isopropyl-6-methyl-2-pyridone (Intermediate).

-

Reagents:

-

5-methyl-2,4-hexanedione (10 mmol)

-

2-Cyanoacetamide (10 mmol)

-

Piperidine (catalytic amount, 0.5 mL)

-

Ethanol (30 mL)

-

-

Procedure:

-

Dissolve 2-cyanoacetamide in ethanol in a round-bottom flask.

-

Add 5-methyl-2,4-hexanedione and piperidine.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Cool to room temperature. The product usually precipitates as a solid.

-

Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

-

-

Yield Expectation: 60–80%.

-

Validation: 1H NMR (DMSO-d6) should show the isopropyl septet and methyl singlets.

Antimicrobial Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and C. albicans.

| Parameter | Specification |

| Method | Broth Microdilution (CLSI Guidelines) |

| Medium | Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi) |

| Inoculum | 5 x 10^5 CFU/mL |

| Compound Range | 0.5 µg/mL to 128 µg/mL (Serial 2-fold dilution) |

| Controls | Positive: Ciprofloxacin/Fluconazole; Negative: DMSO |

| Readout | Visual turbidity or OD600 after 24h (Bacteria) / 48h (Fungi) |

Protocol Steps:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

Dilute into the culture medium in a 96-well plate.

-

Add the standardized microbial inoculum.

-

Incubate at 37°C (Bacteria) or 35°C (Fungi).

-

MIC Definition: The lowest concentration showing no visible growth.

In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7).

-

Seeding: Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.

-

Treatment: Add test compound at varying concentrations (0.1 – 100 µM) for 48h.

-

MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Read absorbance at 570 nm.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Synthesis of Pyridones: Misra, R. et al. "Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one."[2] Molecules, 2009.[2] Link

-

Anticancer Activity: Cocco, M. T. et al. "Synthesis and biological evaluation of 2-pyridone derivatives as anticancer agents."[3] European Journal of Medicinal Chemistry, 2008. Link

-

Antimicrobial Pyridones: Donalisio, M. et al. "The Potential of Pyridone Derivatives as Antimicrobial Agents." Frontiers in Microbiology, 2018. Link

-

Kinase Inhibition: Treiber, D. K. et al. "Kinase Inhibitor Selectivity Profiling." Nature Biotechnology, 2009. Link

- Tautomerism: Joule, J. A. & Mills, K. "Heterocyclic Chemistry." 5th Ed., Wiley, 2010. (Standard Text)

Sources

The 6-Methylpyridin-2(1H)-one Scaffold in Medicinal Chemistry: A Comprehensive Technical Review

Executive Summary

The 6-methylpyridin-2(1H)-one motif is a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the design of therapeutics ranging from central nervous system (CNS) modulators to antiviral agents. As a Senior Application Scientist, I have observed that the strategic placement of the 6-methyl group on the pyridinone ring provides unique steric constraints, enhances metabolic stability, and dictates specific hydrogen-bonding networks through tautomerization. This technical guide synthesizes the mechanistic rationale, quantitative structure-activity relationships (QSAR), and validated synthetic protocols for 6-methylpyridin-2(1H)-one derivatives.

Structural and Physiochemical Rationale

The pharmacological versatility of 6-methylpyridin-2(1H)-ones stems from their lactam-lactim tautomerism (pyridin-2(1H)-one

The introduction of a methyl group at the C6 position serves two causal functions in drug design:

-

Steric Shielding: It restricts the rotational degrees of freedom of adjacent substituents, locking the molecule into a bioactive conformation.

-

Metabolic Resistance: It blocks oxidation at the electron-rich C6 position, significantly improving the pharmacokinetic half-life and brain penetrance of the derivatives.

Core Therapeutic Applications

Neurological Disorders: GluN2A Positive Allosteric Modulators (PAMs)

N-Methyl-D-aspartate receptors (NMDARs) are critical for synaptic plasticity. Recent breakthroughs by [1] identified 6-methylpyridin-2-one derivatives as potent GluN2A-selective positive allosteric modulators (PAMs) for treating cognitive impairment. The 6-methyl group was explicitly found to increase GluN2A PAM activity by tightly fitting into the hydrophobic pocket of the allosteric site, while a cyano group in the side chain enhanced binding affinity.

Mechanism of GluN2A positive allosteric modulation by 6-methylpyridin-2(1H)-one derivatives.

Antiviral Therapeutics: HIV-1 Reverse Transcriptase Inhibitors

The pyridinone scaffold is historically significant in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research by [2] demonstrated that 3-[N-(phthalimidomethyl)amino]-5-ethyl-6-methylpyridin-2(1H)-one is a highly specific HIV-1 RT inhibitor. The 5-ethyl, 6-methyl substitution pattern is not arbitrary; causality studies revealed that this exact steric bulk is required to induce the conformational change in the RT enzyme's hydrophobic pocket, effectively halting viral DNA polymerization.

Agrochemical and Antimicrobial Agents

Beyond human therapeutics, 4-hydroxy-6-methylpyridin-2(1H)-one derivatives exhibit potent phytotoxic and antimicrobial properties. [3] synthesized bis(pyridyl)methanes derived from this scaffold, demonstrating selective phytotoxicity against dicotyledonous species. The hydroxyl group at C4 acts as an essential chelating moiety, disrupting metal-dependent enzymatic processes in target organisms.

Quantitative Structure-Activity Relationship (QSAR) Profiles

To facilitate comparative analysis, the following table summarizes the quantitative pharmacological data of key 6-methylpyridin-2(1H)-one derivatives across different therapeutic targets.

| Compound Class | Target / Application | Representative Compound | Activity Metric | Reference |

| GluN2A PAM | NMDAR (Cognitive Impairment) | Compound 17 | EC | [Yukawa et al., 2023] |

| NNRTI | HIV-1 Reverse Transcriptase | Compound 1 | IC | [Merck Labs, 1992] |

| Bis(pyridyl)methane | Phytotoxic Agent | Compound 4e | Active at 6.7 × 10 | [Cocco et al., 2009] |

| Sulfonamide-Pyridone | Antimicrobial (S. aureus) | Compound 10 | MIC = 12.5 | [El-Sayed et al., 2012] |

Synthetic Methodologies and Experimental Protocols

Achieving high-purity 6-methylpyridin-2(1H)-one scaffolds requires precise control over thermodynamic conditions to prevent unwanted polymerization. Below is the self-validating, step-by-step protocol for synthesizing the versatile intermediate 4-hydroxy-6-methylpyridin-2(1H)-one from commercial dehydroacetic acid (DHA).

Stepwise synthetic workflow for 4-hydroxy-6-methylpyridin-2(1H)-one from dehydroacetic acid.

Step-by-Step Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

Phase 1: Acid-Catalyzed Decarboxylation Causality: Sulfuric acid acts as both the solvent and the dehydrating catalyst, driving the decarboxylative ring contraction of DHA to form the pyran-2-one intermediate.

-

Charge a 25 mL round-bottom flask with dehydroacetic acid (1 mmol) and 92% aqueous sulfuric acid (5 mmol).

-

Heat the mixture to 130 °C for exactly 10 minutes under continuous stirring. Caution: Exceeding 10 minutes will lead to charring and degradation of the pyran ring.

-

While still warm, pour the mixture over crushed ice.

-

Filter the resulting white precipitate and wash with cold distilled water to isolate 4-hydroxy-6-methyl-2H-pyran-2-one (Yield: ~86%).

-

Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 1:1). The intermediate should show a distinct spot. IR spectroscopy must confirm the presence of a lactone C=O stretch at ~1720 cm

.

Phase 2: Amination and Ring-Closing Metathesis Causality: Aqueous ammonium hydroxide acts as the nitrogen nucleophile. It attacks the lactone carbonyl, opening the pyran ring to form an acyclic amide intermediate, which subsequently undergoes intramolecular condensation to form the thermodynamically stable pyridinone ring. 5. Transfer the isolated 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) to a clean flask and add 28% aqueous ammonium hydroxide (5 mmol). 6. Reflux the mixture under continuous stirring for 2 hours. 7. Cool the reaction mixture to room temperature and carefully acidify with 1M HCl until a pH of 5-6 is reached to precipitate the product. 8. Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Validation Checkpoint 2 (Self-Validating System): The success of the nitrogen insertion is confirmed by IR spectroscopy. The lactone peak (~1720 cm

) must completely disappear, replaced by a strong lactam C=O stretch at ~1650 cm

Conclusion

The 6-methylpyridin-2(1H)-one derivative class remains a cornerstone in drug discovery. By understanding the causal relationship between the 6-methyl steric bulk and target protein binding pockets—whether it is the allosteric site of the GluN2A receptor or the hydrophobic pocket of HIV-1 RT—medicinal chemists can predictably tune the pharmacokinetics and pharmacodynamics of these molecules. Adhering to validated, quality-controlled synthetic pathways ensures the high-fidelity generation of these critical scaffolds for future therapeutic breakthroughs.

References

-

Title: Design and synthesis of 6-methylpyridin-2-one derivatives as novel and potent GluN2A positive allosteric modulators for the treatment of cognitive impairment Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

-

Title: Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors. 1. Phthalimidoalkyl and -alkylamino analogues Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

-

Title: Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one Source: Molecules (PMC) URL: [Link]

-

Title: Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Analytical Profiling of 4-Isopropyl-6-methylpyridin-2(1H)-one: Exact Mass Calculation and HRMS Validation Workflows

Executive Summary & Structural Significance

In modern drug development, substituted 2-pyridones (pyridin-2(1H)-ones) are highly privileged scaffolds. They frequently serve as bioisosteres for amides or phenolic rings, offering tunable hydrogen-bond donor/acceptor profiles and improved metabolic stability. 4-Isopropyl-6-methylpyridin-2(1H)-one (Chemical Formula:

As an analytical caveat, researchers should note that its associated CAS registry number (874493-45-5) is occasionally misattributed in commercial chemical catalogs to its synthetic precursor, 2-bromo-4-isopropyl-6-methylpyridine [1]. This database collision underscores the critical need for High-Resolution Mass Spectrometry (HRMS) . Relying solely on vendor labels or low-resolution nominal mass can lead to catastrophic downstream failures in assay development. This whitepaper details the algorithmic derivation of the exact mass for 4-Isopropyl-6-methylpyridin-2(1H)-one and provides a self-validating HRMS protocol to confirm its structural identity.

Algorithmic Derivation: Exact Mass vs. Molecular Weight

A fundamental source of error in early-career analytical chemistry is the conflation of Average Molecular Weight (MW) and Monoisotopic Exact Mass .

-

Average Molecular Weight is calculated using the weighted average of all naturally occurring isotopes of an element. This value is strictly used for macroscopic stoichiometry—i.e., weighing powders on a balance to calculate molarity.

-

Monoisotopic Exact Mass is calculated using the mass of the single most abundant isotope for each element (e.g.,

,

Quantitative Data Summaries

Table 1: Monoisotopic Exact Mass Calculation (For HRMS) Based on NIST standard isotopic masses [3].

| Element | Primary Isotope | Monoisotopic Mass (Da) | Quantity | Total Mass Contribution (Da) |

| Carbon | 12.000000 | 9 | 108.000000 | |

| Hydrogen | 1.007825 | 13 | 13.101725 | |

| Nitrogen | 14.003074 | 1 | 14.003074 | |

| Oxygen | 15.994915 | 1 | 15.994915 | |

| Total | 151.099714 Da |

Table 2: Average Molecular Weight Calculation (For Stoichiometry) Based on IUPAC standard atomic weights [4].

| Element | Standard Atomic Weight ( g/mol ) | Quantity | Total Weight Contribution ( g/mol ) |

| Carbon | 12.011 | 9 | 108.099 |

| Hydrogen | 1.008 | 13 | 13.104 |

| Nitrogen | 14.007 | 1 | 14.007 |

| Oxygen | 15.999 | 1 | 15.999 |

| Total | 151.209 g/mol |

The Causality of Mass Defect

The nominal mass (integer mass) of

Figure 1: Logical assembly of monoisotopic exact mass and derivation of the protonated adduct for HRMS.

Experimental Protocol: Self-Validating HRMS Workflow

To definitively confirm the identity of 4-Isopropyl-6-methylpyridin-2(1H)-one and rule out the 2-bromo precursor catalog error, we utilize Liquid Chromatography coupled to Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) [5].

This protocol is designed as a self-validating system : it incorporates internal calibration and a rigid mathematical threshold (ppm error) to ensure the data cannot be misinterpreted.

Step-by-Step Methodology

Phase 1: Instrument Calibration & Tuning

-

Infuse a standard calibration mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) into the Orbitrap or Q-TOF mass analyzer.

-

Validate that the instrument achieves a mass accuracy of < 2 ppm across the m/z 100–1000 range. Causality: Without sub-2 ppm calibration, the mass defect cannot be reliably used to assign a unique elemental formula.

Phase 2: Sample Preparation

-

Dissolve 1.0 mg of 4-Isopropyl-6-methylpyridin-2(1H)-one in 1.0 mL of LC-MS grade Methanol to create a stock solution.

-

Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid .

-

Causality: 2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. The addition of 0.1% formic acid forces the equilibrium, providing an abundant proton source to drive the formation of the

adduct in the positive ion mode, while the organic/aqueous blend ensures optimal droplet desolvation in the ESI source.

-

Phase 3: Chromatographic Separation & Ionization

-

Inject 2 µL of the sample onto a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

-

Execute a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Operate the ESI source in positive mode (ESI+) with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

Phase 4: Data Acquisition & Self-Validation

-

Acquire full-scan MS data at a resolving power of

60,000 (at m/z 200). -

Extract the theoretical m/z for the protonated adduct: 152.106990 .

-

Validation Check: Calculate the mass error using the following formula:

If the calculated mass error is within

Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation of 2-pyridone derivatives.

Conclusion

The transition from theoretical molecule design to physical assay validation hinges entirely on analytical certainty. For 4-Isopropyl-6-methylpyridin-2(1H)-one, understanding the distinction between its average molecular weight (151.21 g/mol ) and its monoisotopic exact mass (151.0997 Da) is non-negotiable. By leveraging the exact mass and the resulting mass defect within a rigorously calibrated HRMS workflow, researchers can confidently verify their synthetic products, bypass database nomenclature errors, and accelerate the progression of viable pharmacophores through the drug discovery pipeline.

References

-

Wikipedia Contributors. "Mass (mass spectrometry): Exact Mass vs. Average Mass". Wikipedia, The Free Encyclopedia. Available at: [Link]

-

National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions for All Elements". NIST Physical Measurement Laboratory. Available at: [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). "Periodic Table of Isotopes & Standard Atomic Weights". IUPAC. Available at:[Link]

-

ResolveMass Laboratories. "High-Resolution Mass Spectrometry in Drug Discovery". ResolveMass. Available at:[Link]

Hydrogen Bonding Capabilities of 4-Isopropyl-6-methylpyridin-2(1H)-one in Crystal Lattices: A Structural and Mechanistic Guide

Executive Summary

The structural behavior of substituted 2-pyridones is a foundational topic in supramolecular chemistry and rational drug design. These molecules are privileged scaffolds because of their predictable hydrogen-bonding motifs and tautomeric equilibria. This technical guide explores the solid-state hydrogen bonding capabilities of 4-isopropyl-6-methylpyridin-2(1H)-one , detailing how the steric bulk of the isopropyl and methyl substituents modulates its crystal lattice packing, dimerization thermodynamics, and analytical profile.

Tautomerism and the Dimerization Motif

In solution, 2-pyridone derivatives exist in a dynamic tautomeric equilibrium between the lactam form (2-pyridone) and the lactim form (2-hydroxypyridine). However, during crystallization, the solid state overwhelmingly favors the lactam tautomer[1].

The thermodynamic driving force for this preference is the formation of a highly stable, symmetry-equivalent cyclic dimer. Crystallographically, this is classified as an

Diagram 1: Tautomeric equilibrium and self-assembly pathway into the crystal lattice.

Steric Modulation of the Crystal Lattice

While the core

In 4-isopropyl-6-methylpyridin-2(1H)-one , the introduction of the bulky isopropyl group at the C4 position and the methyl group at the C6 position introduces significant steric clash.

Mechanistic Causality: The steric bulk prevents perfectly planar, close-contact stacking of the dimers. Consequently, the crystal lattice must expand to accommodate the alkyl groups. This expansion leads to an increased unit cell volume and alters the compound's solubility profile. Furthermore, this steric hindrance induces a slight out-of-plane twisting of the hydrogen bonds to minimize repulsive van der Waals forces between adjacent layers, slightly elongating the N–H···O distance compared to the unsubstituted parent molecule.

Quantitative Structural Data

The following table summarizes the structural and hydrogen-bonding parameters for substituted 2-pyridones, illustrating the specific impact of the 4-isopropyl and 6-methyl substitutions.

| Parameter | Unsubstituted 2-Pyridone | 4-Isopropyl-6-methylpyridin-2(1H)-one | Mechanistic Rationale |

| Predominant Tautomer (Solid) | Lactam | Lactam | Higher thermodynamic stability of the N-H···O=C dimer network. |

| Primary H-Bond Motif | Core binding face remains unhindered by 4,6-substituents. | ||

| N–H···O Distance (Å) | ~2.77 | ~2.80 - 2.85 | Slight elongation due to steric-induced lattice strain. |

| Inter-dimer Stacking Distance | ~3.4 Å ( | >3.8 Å | Isopropyl bulk prevents close face-to-face |

| FT-IR C=O Stretch (cm⁻¹) | ~1650 | ~1645 - 1655 | Strong hydrogen bonding weakens the C=O double bond character. |

Experimental Workflow for Crystallization and Structural Elucidation

To empirically validate the structural conformation and hydrogen-bonding network of 4-isopropyl-6-methylpyridin-2(1H)-one, a rigorous, self-validating crystallization and analytical protocol must be executed.

Step-by-Step Methodology

-

Solvent Selection (Causality Check): Select an apolar, non-competing solvent such as dichloromethane (

) or toluene.-

Why? Polar protic solvents (like methanol or water) act as competitive hydrogen bond donors/acceptors. They can disrupt the

dimer, leading to unwanted solvate formation or linear chain-like motifs[4].

-

-

Solution Preparation: Dissolve 50 mg of high-purity (>99%) 4-isopropyl-6-methylpyridin-2(1H)-one in 5 mL of the chosen solvent. Sonicate the vial for 5 minutes to ensure complete dissolution and eliminate nucleation seeds.

-

Controlled Evaporation (Thermodynamic Control): Transfer the solution to a clean glass vial. Seal the vial with a rubber septum and puncture it with a single narrow-gauge needle (e.g., 20G). Allow slow evaporation at a constant temperature (20°C) in a vibration-free environment over 7–14 days.

-

Why? Slow crystallization kinetics are required to allow the bulky isopropyl groups to find their thermodynamic minimum in the lattice, preventing amorphous precipitation or kinetic trapping.

-

-

Crystal Harvesting: Once suitable single crystals (typically block or needle morphology) have formed, isolate them from the mother liquor and immediately coat them in paratone oil. This prevents atmospheric moisture absorption and lattice degradation prior to X-ray exposure.

-

Single-Crystal X-Ray Diffraction (SCXRD): Mount a high-quality crystal on a diffractometer. Solve the structure at low temperature (e.g., 100 K) to minimize thermal motion.

-

Validation: The resulting electron density map must show the hydrogen atom localized near the nitrogen atom, confirming the lactam tautomer and the

dimer[1].

-

-

FT-IR Spectroscopic Verification: Analyze the remaining bulk powder using Attenuated Total Reflectance (ATR) FT-IR.

-

Validation: The absence of a sharp free O-H stretch (>3400 cm⁻¹) and the presence of a broad, hydrogen-bonded N-H stretch (~2800-3200 cm⁻¹), combined with a red-shifted C=O peak (~1650 cm⁻¹), confirms that the bulk material is structurally identical to the single-crystal dimer[4].

-

Diagram 2: Self-validating experimental workflow for structural elucidation.

Conclusion

The hydrogen-bonding capabilities of 4-isopropyl-6-methylpyridin-2(1H)-one demonstrate a fascinating interplay between strong, directional supramolecular forces and steric hindrance. While the robust

References

-

2-Pyridone - Aggregation in the solid state Source: Wikipedia URL:[Link]

-

Hydrogen-bonded structures of pyridone in the solid state: cyclic dimer and one-dimensional chains Source: ResearchGate URL:[Link]

-

Hydrogen bonding in the symmetry-equivalent C2h dimer of 2-pyridone in its S0 and S2 electronic states Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

-

The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Application Note: Regioselective N-Alkylation of 4-Isopropyl-6-methylpyridin-2(1H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Framework

The functionalization of 2-pyridone derivatives is a cornerstone in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. However, achieving high regioselectivity during the alkylation of 4-isopropyl-6-methylpyridin-2(1H)-one presents a unique synthetic challenge.

Like all 2-pyridones, this substrate exhibits lactam-lactim tautomerism, existing in equilibrium with its 2-hydroxypyridine tautomer. Deprotonation yields a resonance-stabilized ambident anion capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). For this specific substrate, the 6-methyl group introduces significant steric hindrance directly adjacent to the nitrogen atom . This steric penalty kinetically biases the reaction toward O-alkylation, making standard alkylation protocols ineffective for obtaining pure N-alkylated products.

To overcome this, we must manipulate the reaction environment using the Hard-Soft Acid-Base (HSAB) principle , specialized solvent systems, or novel transition-state geometries. Soft electrophiles (e.g., alkyl iodides) and soft, highly dissociative counterions (e.g., Cs⁺) favor the softer nitrogen center. Alternatively, modern methodologies like micellar catalysis and phosphine-mediated deoxygenation can bypass traditional thermodynamic limitations entirely.

Figure 1: Mechanistic divergence of the ambident anion under HSAB principles.

Validated Methodologies & Protocols

Method A: Classical Base-Mediated N-Alkylation (The Cesium Effect)

Causality & Rationale: Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is the gold standard for forcing N-alkylation. The large ionic radius of Cs⁺ creates a highly dissociated, "loose" ion pair with the ambident anion. This dissociation maximizes the intrinsic nucleophilicity of the nitrogen. When paired with a soft electrophile (alkyl iodide), the soft-soft interaction overcomes the steric repulsion of the 6-methyl group.

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried Schlenk flask with 4-isopropyl-6-methylpyridin-2(1H)-one (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).

-

Solvation: Add anhydrous DMF to achieve a substrate concentration of 0.2 M. Stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Alkylation: Dropwise add the alkyl iodide (1.5 equiv). Note: Alkyl bromides can be used, but require the addition of 0.2 equiv of NaI to generate the softer iodide in situ.

-

Thermal Activation: Heat the reaction mixture to 60 °C. The thermal energy is critical to overcome the activation barrier imposed by the 6-methyl steric clash.

-

IPC (Self-Validation): At 4 hours, pull a 50 µL aliquot, quench in H₂O/MeCN, and analyze via LC-MS. The N-alkylated product will typically elute earlier than the O-alkylated isomer on a standard C18 reverse-phase column. Proceed when substrate depletion is >95%.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Method B: Micellar-Promoted Green N-Alkylation

Causality & Rationale: Performing this reaction in water using a surfactant (Tween 20) creates hydrophobic micellar pockets. The organic reactants partition into these pockets, stripping away the bulk water hydration sphere from the nitrogen atom. This locally high concentration and desolvation drastically accelerate N-alkylation while suppressing O-alkylation, offering a greener alternative to DMF [1].

Figure 2: Workflow for Tween 20 micellar-promoted N-alkylation in aqueous media.

Step-by-Step Protocol:

-

Micelle Formation: Prepare a 2% w/w solution of Tween 20 in degassed DI water.

-

Reaction Assembly: To this solution, add 4-isopropyl-6-methylpyridin-2(1H)-one (1.0 equiv) and K₂CO₃ (1.5 equiv). Stir vigorously until a uniform suspension forms.

-

Alkylation: Add the alkyl halide (1.2 equiv).

-

Reaction: Stir at 40 °C for 6–12 hours. The mild heating assists in partitioning the bulky substrate into the micelle.

-

IPC (Self-Validation): Monitor via TLC (Hexanes:EtOAc 1:1). The N-alkyl product is highly polar and will have a significantly lower Rf than the O-alkyl byproduct.

-

Workup: Extract directly with EtOAc (3x). The emulsion can be broken by adding a small amount of brine. Dry the combined organic layers and concentrate.

Method C: P(NMe₂)₃-Mediated Reductive N-Alkylation via α-Keto Esters

Causality & Rationale: When traditional alkyl halides fail due to extreme steric hindrance at the 6-position, bypassing the ambident anion is required. This cutting-edge method utilizes α-keto esters and hexamethylphosphorous triamide (P(NMe₂)₃). The phosphine directly deoxygenates the α-keto ester to form a highly reactive Kukhtin−Ramirez adduct. This intermediate acts as a targeted electrophile that exclusively reacts with the nitrogen of the 2-pyridone, completely overriding the steric penalty of the 6-methyl group [2].

Step-by-Step Protocol:

-

Preparation: In a glovebox or under strict argon atmosphere, charge a vial with 4-isopropyl-6-methylpyridin-2(1H)-one (1.0 equiv) and the desired α-keto ester (1.2 equiv).

-

Solvation: Dissolve in anhydrous Toluene (0.1 M).

-

Activation: Slowly add P(NMe₂)₃ (2.0 equiv) via syringe. Caution: P(NMe₂)₃ is toxic and moisture-sensitive.

-

Reaction: Stir at room temperature for 12 hours. The reaction is driven by the formation of the strong P=O bond in the byproduct (hexamethylphosphoramide, HMPA).

-

IPC (Self-Validation): Monitor by ³¹P NMR if available (disappearance of P(NMe₂)₃ at ~122 ppm and appearance of HMPA at ~23 ppm) or standard LC-MS.

-

Workup: Quench with water, extract with EtOAc, wash with brine, dry, and purify via column chromatography. Note: Strict safety protocols must be followed during HMPA removal.

Quantitative Data Presentation

The following table summarizes the expected performance of each protocol specifically applied to the sterically hindered 4-isopropyl-6-methylpyridin-2(1H)-one core.

| Methodology | Reagents / Catalyst | Solvent | Temp (°C) | Expected Yield | Regioselectivity (N:O ratio) | Best Use Case |

| Method A (Classical) | Cs₂CO₃, Alkyl Iodide | DMF | 60 | 65 - 80% | ~ 8:1 | Standard primary/secondary alkylations; lab scale. |

| Method B (Micellar) | K₂CO₃, Alkyl Bromide, Tween 20 | H₂O | 40 | 70 - 85% | > 10:1 | Green chemistry requirements; scale-up friendly. |

| Method C (Reductive) | α-Keto Ester, P(NMe₂)₃ | Toluene | RT | 80 - 95% | Exclusive (>99:1) | Highly hindered functional groups; complex API synthesis. |

References

-

Tasker, S. Z., Bosscher, M. A., Shandro, C. A., Lanni, E. L., Ryu, K. A., Snapper, G. S., Utter, J. M., & Ellsworth, B. A. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 2015, 17(14), 3382-3385. URL: [Link] [1]

-

Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. "P(NMe₂)₃-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry, 2024, 89(6), 3657-3665. URL: [Link] [1]

Application Note: 4-Isopropyl-6-methylpyridin-2(1H)-one as a Versatile Ligand in Coordination Chemistry

Executive Summary & Chemical Profile

In advanced coordination chemistry and organometallic drug design, the steric and electronic tunability of the ligand sphere dictates the efficacy of the resulting metal complex. 4-Isopropyl-6-methylpyridin-2(1H)-one (CAS: 874493-45-5) represents a highly specialized, lipophilic derivative of the classic 2-pyridone ligand class.

Like its parent compounds, this ligand exhibits a solvent-dependent lactam-lactim tautomerism. However, its true value in coordination chemistry lies in the synergistic effects of its substituents:

-

The 6-Methyl Group (Steric Gatekeeper): Positioned adjacent to the nitrogen donor, this group exerts significant proximal steric pressure. It actively prevents the formation of coordinatively saturated, inert bis-chelated complexes, instead enforcing mono-ligated

-N,O geometries or directing the formation of highly ordered -

The 4-Isopropyl Group (Lipophilic Shield): Situated at the para-position relative to the nitrogen, the bulky isopropyl moiety acts as a hydrophobic umbrella. This drastically improves the solubility of the resulting transition metal complexes in non-polar organic solvents (essential for homogeneous catalysis) and increases the partition coefficient (logP) of metallodrug candidates, thereby enhancing cellular membrane permeability.

Mechanistic Insights: Hemilability and Bridging Dynamics

As detailed in comprehensive reviews of 3d transition metal coordination chemistry ( [1]), deprotonation of the neutral lactam yields a 2-pyridonate anion with a delocalized negative charge across the N-C-O backbone. This ambidentate nature allows 4-isopropyl-6-methylpyridin-2(1H)-one to adopt two primary coordination modes, each serving distinct functional purposes:

- -N,O Bridging (Robust Frameworks): The ligand bridges two metal centers (e.g., Rh, Ru, Cr) to form stable "paddlewheel" or "piano-stool" dimers. The 6-methyl group dictates the stereochemistry, often forcing a head-to-tail arrangement to minimize steric clashing between adjacent ligands.

- -N,O Chelating (Hemilabile Catalysis): The ligand chelates a single metal center, forming a strained 4-membered metallacycle. This strain is the thermodynamic origin of hemilability—the ability of the M-O or M-N bond to transiently dissociate, opening a coordination site for substrate binding without complete ligand loss.

Spectroscopic Signatures of Coordination Modes

To ensure experimental accuracy, tracking the C-O bond character is critical. As the ligand transitions from a neutral lactam (double bond character) to a chelating pyridonate (increased single bond character), distinct spectroscopic shifts occur.

| Coordination Mode | C-O Bond Length (Å) | IR | ¹H NMR (6-Me) Shift (ppm) | Primary Application |

| Free Ligand (Lactam) | ~1.25 | 1650 - 1660 | 2.30 | Starting Material |

| Monodentate | ~1.27 | 1630 - 1640 | 2.45 | Transient Intermediate |

| Chelating | 1.30 - 1.35 | 1595 - 1610 | 2.60 | Hemilabile Catalysts |

| Bridging | ~1.32 | 1575 - 1585 | 2.80 | Robust Bimetallic Cores |

System Workflows & Visualizations

Workflow for synthesizing complexes using 4-iPr-6-Me-pyridin-2(1H)-one.

Hemilabile mechanism of κ²-N,O to κ¹-O coordination during catalysis.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of a Hemilabile Ruthenium(II) Half-Sandwich Complex

Target:

Step-by-Step Methodology:

-

Ligand Deprotonation: Suspend 4-isopropyl-6-methylpyridin-2(1H)-one (2.0 mmol) in 20 mL of anhydrous THF under a strict Argon atmosphere. Add Potassium tert-butoxide (KOtBu, 2.1 mmol) dropwise as a 1M solution in THF at 0 °C. Stir for 30 minutes, allowing the solution to warm to room temperature.

-

Causality & Expert Insight: The

of 2-pyridones is approximately 17. Utilizing a strong, non-nucleophilic base like KOtBu ensures rapid and irreversible deprotonation. Weaker bases (e.g., triethylamine) lead to equilibrium mixtures and poor yields of the active anion ( [2]).

-

-

Metalation: To the resulting clear, slightly yellow solution of the pyridonate anion, add the metal precursor

(1.0 mmol, equivalent to 2.0 mmol of Ru) in a single portion. Stir at room temperature for 12 hours.-

Causality & Expert Insight: The reaction is kept at room temperature to favor the kinetic

-N,O chelating product. Heating the reaction would provide the activation energy required to overcome the steric barrier of the 6-methyl group, leading to the thermodynamic

-

-

In-Process Validation: Extract a 0.1 mL aliquot, evaporate the solvent, and run a rapid ATR-IR.

-

Self-Validation Check: The complete disappearance of the broad N-H stretch at ~3100 cm⁻¹ and the distinct shift of the carbonyl stretch from 1655 cm⁻¹ to ~1605 cm⁻¹ confirms successful

-N,O coordination. If the 1655 cm⁻¹ peak persists, deprotonation was incomplete.

-

-

Workup & Isolation: Evaporate the THF under reduced pressure. Redissolve the crude residue in minimal dichloromethane (DCM) and filter through a short pad of Celite to remove KCl salts. Layer the DCM filtrate with hexanes and store at -20 °C to yield the product as deep orange microcrystals.

Protocol B: Synthesis of a Dirhodium(II) Paddlewheel Complex

Target:

Step-by-Step Methodology:

-

Ligand Exchange: Combine Dirhodium tetraacetate

(0.5 mmol) and 4-isopropyl-6-methylpyridin-2(1H)-one (2.5 mmol, slight excess) in 30 mL of chlorobenzene. -

Soxhlet Reflux: Equip the reaction flask with a Soxhlet extractor containing activated 4Å molecular sieves and anhydrous sodium carbonate in the thimble. Reflux the mixture at 135 °C for 24 hours.

-

Causality & Expert Insight: The formation of the paddlewheel complex is an equilibrium-driven ligand exchange. As the pyridone coordinates, acetic acid is released. The Soxhlet extractor continuously removes the volatile acetic acid from the solvent condensate, driving the equilibrium entirely toward the target product via Le Chatelier's principle.

-

-

In-Process Validation: Monitor the color of the reaction solution.

-

Self-Validation Check: The solution will shift from the emerald green of the acetate precursor to a deep red/purple characteristic of the pyridonate-bridged dirhodium core. UV-Vis spectroscopy should show a red shift of the

transition.

-

-

Purification: Cool the mixture to room temperature, concentrate in vacuo, and purify via silica gel chromatography (eluting with DCM/Methanol 95:5) to remove unreacted ligand. The 4-isopropyl group ensures the complex elutes cleanly without streaking.

References

-

2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. RSC Advances (2023). URL:[Link]

-

Alkali metal complexes of 6-methyl-2-pyridone: simple formulae, but not so simple structures. Acta Crystallographica Section B Structural Science, Crystal Engineering and Materials (2013). URL:[Link]

Optimizing solvent selection for recrystallization of 4-Isopropyl-6-methylpyridin-2(1H)-one

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of 4-Isopropyl-6-methylpyridin-2(1H)-one.

Part 1: The Mechanistic "Why" – Pyridone Crystallization Dynamics

Before troubleshooting, it is critical to understand the molecular behavior of your target. 4-Isopropyl-6-methylpyridin-2(1H)-one features a highly polar 2-pyridone core flanked by lipophilic isopropyl and methyl groups.

In solution, this molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms[1]. During crystallization, the 2-pyridone tautomer strongly prefers to self-assemble into highly stable

The Causality of Solvent Selection: Your choice of solvent directly dictates the thermodynamics of this dimerization.

-

Protic Solvents (e.g., Alcohols, Water): These solvents actively compete for hydrogen bonds, breaking the pyridone dimers. This artificially increases solubility and drastically widens the Metastable Zone Width (MSZW)[3],[4].

-

Non-Polar Solvents (e.g., Heptane, Toluene): These solvents cannot hydrogen bond. They force the pyridone molecules to dimerize, lowering solubility and driving rapid nucleation.

Balancing these two extremes using a binary solvent system is the key to a successful, high-yield recrystallization.

Part 2: Troubleshooting Guides & FAQs

Q1: My solution is "oiling out" (forming a gooey liquid phase) instead of forming solid crystals. How do I fix this?

Analysis: You are observing Liquid-Liquid Phase Separation (LLPS), universally known as "oiling out"[5]. This occurs when the system reaches supersaturation, but the kinetic energy barrier to forming the rigid

Resolution:

-

Adjust the Solvent System: Avoid solvent mixtures with extreme polarity differences (e.g., Methanol/Water). Shift to a more miscible, moderately polar system like Ethyl Acetate/Heptane[7].

-

Implement Seeding: Introduce 1-2 wt% of pure seed crystals halfway into the MSZW. Seeds bypass the kinetic nucleation barrier, forcing solid crystal growth before the thermodynamic LLPS boundary is reached[5].

-

Reduce Cooling Rate: Cool at a maximum of 0.1–0.2 °C/min to prevent sudden spikes in supersaturation that trigger phase separation[5].

Q2: I am getting a very poor yield, and most of my product remains in the mother liquor. What is going wrong?

Analysis: Your chosen solvent likely has a very wide MSZW, or the solubility curve is too flat across your temperature gradient[3]. If you are using a pure protic solvent (like Isopropanol), the strong solvent-solute hydrogen bonding keeps the pyridone monomers solvated even at sub-ambient temperatures[4].

Resolution: Transition to an Anti-Solvent crystallization approach. Dissolve the compound in a minimum amount of a polar aprotic solvent (e.g., Ethyl Acetate) at 60 °C. Slowly titrate in a non-polar anti-solvent (e.g., Heptane) until the solution reaches the edge of the MSZW (slight, persistent turbidity), then initiate controlled cooling.

Q3: My crystals are forming as fine, microscopic needles that clog the filter paper. How can I improve the crystal habit?

Analysis: Needle-like morphology in pyridones is typically caused by rapid, uncontrolled 1-dimensional growth along the primary hydrogen-bonded dimer axis. This happens when nucleation is forced too quickly (e.g., crashing the solution out in an ice bath)[4].

Resolution: Slower cooling rates and the addition of a small percentage of a hydrogen-bond-donating co-solvent (e.g., 1-2% Ethanol) can selectively cap the fast-growing crystal faces, promoting a more equant (block-like) crystal habit that is easier to filter[4].

Part 3: Data Presentation

Table 1: Solvent Classification and Impact on Pyridone Crystallization

| Solvent Class | Examples | Interaction with Pyridone Core | Impact on MSZW | Recommended Use |

| Polar Protic | Methanol, Isopropanol | Breaks | Widens MSZW significantly[3],[4]. | Use sparingly as a habit-modifier to prevent needle formation. |

| Polar Aprotic | Ethyl Acetate, Acetone | Solvates monomers without strong H-bond donation. | Moderate MSZW. | Primary Solvent: Excellent for initial dissolution at elevated temperatures. |

| Non-Polar | Heptane, Toluene | Forces dimerization; poor solubility. | Narrows MSZW; forces rapid nucleation. | Anti-Solvent: Titrate carefully to drive yield without causing oiling out. |

Part 4: Experimental Protocol

Self-Validating Workflow: Binary Solvent (EtOAc/Heptane) Recrystallization

This protocol utilizes a solvent/anti-solvent approach with built-in validation checks to ensure thermodynamic control.

Step 1: Initial Dissolution (The "Clear Point")

-

Suspend 10.0 g of crude 4-Isopropyl-6-methylpyridin-2(1H)-one in 30 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

-

Heat the suspension to 60 °C under moderate agitation (250 rpm).

-

Validation Check: If solids remain, add EtOAc in 2 mL increments until complete dissolution is achieved. Record this total volume.

Step 2: Anti-Solvent Titration (Defining the MSZW)

-

Maintain the temperature at 60 °C.

-

Begin dropwise addition of Heptane (Anti-solvent) via an addition funnel at a rate of 1 mL/min.

-

Validation Check: Stop addition immediately when the solution exhibits a faint, persistent cloudiness (the "Cloud Point"). This indicates you have crossed the solubility curve and entered the metastable zone[9].

-

Add exactly 1 mL of EtOAc to return the system to a clear solution, positioning your process safely inside the MSZW.

Step 3: Seeding and Desupersaturation

-

Cool the solution to 50 °C at a rate of 0.5 °C/min.

-

Add 0.1 g (1 wt%) of pure 4-Isopropyl-6-methylpyridin-2(1H)-one seed crystals.

-

Validation Check: Hold the temperature at 50 °C for 30 minutes. The seed crystals should remain suspended and begin to grow. If they dissolve, your MSZW is too wide; add 5 mL of Heptane and re-seed. If the system oils out, reheat to 60 °C and add 5 mL of EtOAc[5].

Step 4: Controlled Cooling and Isolation

-

Once a healthy seed bed is confirmed, cool the slurry to 5 °C at a strict rate of 0.1 °C/min.

-

Isolate the crystals via vacuum filtration.

-

Wash the filter cake with 10 mL of ice-cold Heptane to displace residual mother liquor without dissolving the product.

-

Dry under vacuum at 40 °C to constant weight.

Part 5: Process Visualization

Workflow for troubleshooting pyridone recrystallization and managing oiling out.

Part 6: References

-

Chemistry LibreTexts. "3.6F: Troubleshooting".

-

Mettler Toledo. "Oiling Out in Crystallization".

-

Reddit (r/chemistry). "Recrystallization (help meeeeee)".

-

KiloMentor. "The Problem of Oiling Out in Chemical Process Development".

-

ACS Publications. "The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II".

-

NIH. "Channel-forming solvates of 6-chloro-2,5-dihydroxypyridine and its solvent-free tautomer 6-chloro-5-hydroxy-2-pyridone".

-

MDPI. "Effect of Solvent Composition on Solubility, Thermodynamics, Metastable Zone Width (MSZW) and Crystal Habit of L-Ascorbic Acid".

-

Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization".

-

NIH. "Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations".

Sources

- 1. Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Channel-forming solvates of 6-chloro-2,5-dihydroxypyridine and its solvent-free tautomer 6-chloro-5-hydroxy-2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]

- 8. reddit.com [reddit.com]

- 9. mt.com [mt.com]

Troubleshooting O-alkylation vs N-alkylation competition in pyridinone reactions

Ticket System: Active | Topic: Regioselective Control (N- vs. O-Alkylation) | Status: Resolved

Introduction: The Ambident Nucleophile Paradox

User Context: You are working with 2-pyridone (or 4-pyridone) scaffolds. You need to attach an alkyl group.[1][2][3] The Problem: Pyridones are classic ambident nucleophiles . They exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Upon deprotonation, the resulting anion delocalizes negative charge between the nitrogen and the oxygen.

-

N-Alkylation (Thermodynamic): Restores the stable amide carbonyl but breaks the aromaticity of the pyridine ring (though 2-pyridone retains significant resonance stabilization).

-

O-Alkylation (Kinetic/Coordination): Forms a lactim ether (2-alkoxypyridine), restoring the full aromatic pyridine sextet.

This guide provides the decision logic and protocols to force the reaction down the specific pathway you require.

Module 1: Diagnostic & Analysis (Ticket #001)

User Ticket #001: "I ran the reaction and got a spot on TLC. How do I know if it's the N-alkyl or O-alkyl product without growing a crystal?"

Support Response: Do not rely on TLC Rf values alone, as they vary wildly based on the alkyl chain. Use NMR and IR for definitive structural assignment.

Analytical Discrimination Table

| Feature | N-Alkyl Product (Lactam) | O-Alkyl Product (Lactim Ether) | Mechanism/Reasoning |

| IR Spectroscopy | Strong band @ 1650–1690 cm⁻¹ | Absent (No C=O) | The N-alkyl form retains the carbonyl (C=O). The O-alkyl form has a C=N bond (~1600 cm⁻¹) and C-O-C stretches. |

| ¹H NMR (Ring) | Downfield Shift | Upfield Shift | The proton adjacent to the Nitrogen (H-6) is significantly desshielded in the N-alkyl form due to the adjacent carbonyl anisotropy. |

| ¹³C NMR (C2/C4) | ~160–162 ppm | ~164–166 ppm | The carbonyl carbon (C=O) is typically slightly upfield of the aromatic C-O carbon, though they are close. |

| ¹³C HMBC | Correlation to Carbonyl | Correlation to C-O | In N-alkyl, the alkyl protons correlate to the C=O carbon (C2). In O-alkyl, they correlate to the aromatic C2. |

Module 2: Targeting N-Alkylation (Ticket #002)

User Ticket #002: "I need the N-alkylated drug intermediate. I used K2CO3 in Acetone and got a 60:40 mixture. How do I get >95% N-selectivity?"

Support Response: To favor N-alkylation, you must drive the reaction thermodynamically and utilize the "Cesium Effect" in polar aprotic solvents.

The Protocol: Cesium-Promoted N-Alkylation

Theory: N-alkylation is generally the thermodynamic outcome. Using a "soft" counterion like Cesium (Cs⁺) in a polar aprotic solvent creates a "loose ion pair." The large ionic radius of Cesium minimizes tight coordination to the hard Oxygen atom, allowing the softer Nitrogen nucleophile to attack the electrophile.

Reagents:

-

Base: Cesium Carbonate (Cs₂CO₃) [Preferred] or Potassium Carbonate (K₂CO₃).

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO.[4]

-

Temperature: 60°C – 100°C.

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-pyridone (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add Cs₂CO₃ (1.5 – 2.0 equiv). Stir at room temperature for 30 minutes to ensure deprotonation.

-

Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

-

Reaction: Heat to 60–80°C. Monitor by TLC (usually 2–6 hours).

-

Workup: Dilute with water (to dissolve DMF/Salts) and extract with EtOAc.

-

Purification: N-alkyl products are often more polar than O-alkyl side products.

Critical Note: If using Lithium salts (LiH, Li₂CO₃), you may see increased O-alkylation because the hard Lithium ion coordinates tightly to the Oxygen, blocking it? Actually, Li+ coordinates Oxygen strongly, often trapping the enolate at the O-site, but in practice, Alkali metals in DMF favor N-alkylation . The exception is when the alkylating agent is extremely hard (like methyl triflate) or steric hindrance is massive.

Module 3: Targeting O-Alkylation (Ticket #003)

User Ticket #003: "I need the 2-alkoxypyridine (O-alkyl). I tried the Cs2CO3 method and got only 5% O-alkyl. Help."

Support Response: You are fighting thermodynamics. To win, you must use Kinetic Control and the Silver Salt Rule .

The Protocol: Silver-Mediated O-Alkylation

Theory: The "Silver Salt Rule" states that electrophilic attack occurs at the atom with the highest electron density (Oxygen) when a heterogeneous silver salt is used in a non-polar solvent. Ag⁺ coordinates to the Nitrogen lone pair or the leaving group halide in a specific transition state that facilitates O-attack.

Reagents:

-

Base/Promoter: Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O).

-

Solvent: Toluene, Benzene, or Hexane (Non-polar is critical).

-

Temperature: Room Temperature to Reflux (start at RT).

Step-by-Step Workflow:

-

Suspension: Suspend 2-pyridone (1.0 equiv) and Ag₂CO₃ (1.1 equiv) in anhydrous Toluene (0.1 M). Note: Exclude light (wrap flask in foil) as silver salts are photosensitive.

-

Addition: Add the Alkyl Halide (1.2 – 1.5 equiv).

-